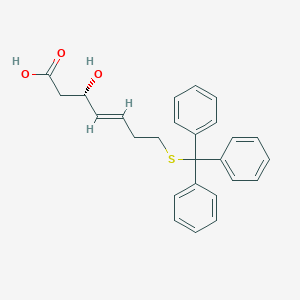

(S,E)-3-羟基-7-(三苯甲硫基)庚-4-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

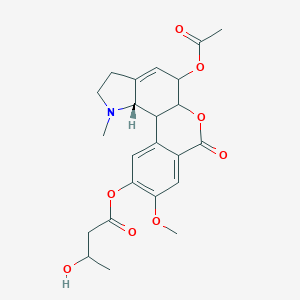

“(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid” is a chemical compound with the CAS Number 180973-24-4 . It has a molecular weight of 418.548 and a molecular formula of C26H26O3S .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of precursors such as Tritylthiol (CAS#:3695-77-0) and (E)-Methyl pent-2-enoate (CAS#:2409-87-2) . The synthesis process has been documented in various literature, including the Journal of the American Chemical Society .Molecular Structure Analysis

The molecule contains a total of 58 bonds, including 32 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 2 hydroxyl groups, 1 secondary alcohol, and 1 sulfide .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 586.3±50.0 °C at 760 mmHg, and a flash point of 308.4±30.1 °C . The exact melting point is not specified . The compound’s LogP value is 5.36, indicating its lipophilicity .科学研究应用

Synthesis of Cyclodepsipeptide HDAC Inhibitors :

- (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a key component in the flow synthesis of cyclodepsipeptide histone deacetylase inhibitors. This synthesis is achieved efficiently in a flow system, demonstrating its crucial role in producing potential therapeutic agents (Doi, Otaka, Umeda, & Yoshida, 2015).

Total Synthesis of Thailandepsin B :

- The compound plays a significant role in the synthesis of Thailandepsin B, a potent HDAC inhibitor isolated from a microorganism. It is synthesized efficiently in a convergent approach, highlighting its importance in producing complex bioactive molecules (Narita & Katoh, 2016).

Algicidal Hydroxylated C18 Unsaturated Fatty Acids :

- Although not directly related to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid, research on algicidal hydroxylated C18 unsaturated fatty acids from the red alga Tricleocarpa jejuensis provides insights into the broader field of hydroxylated fatty acids and their biological activities (Zha, Kuwano, Shibahara, & Ishibashi, 2020).

Synthesis of Iminofurans :

- The synthesis of 2-(2-ylidenehydrazino)-substituted 4-aryl-4-oxobut-2-enoic and 5,5-dimethyl-4-oxohex-2-enoic acids, which are precursors for the synthesis of 3-hydrazono-3H-furan-2-ones, provides a context where similar compounds to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid are used in synthetic organic chemistry (Komarova, Igidov, Koryagina, Makarov, Toksarova, & Rubtsov, 2011).

Production of ω-Hydroxyundec-9-enoic Acid and n-Heptanoic Acid :

- Research into the microbial production of ω-hydroxyundec-9-enoic acid and n-heptanoic acid using Escherichia coli-based biocatalysts suggests potential applications of similar hydroxyalkanoic acids in the production of valuable chemical building blocks (Jang, Jeon, Baek, Lee, & Park, 2014).

安全和危害

属性

IUPAC Name |

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUJCVRJDCZLQS-XMZCUOJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。